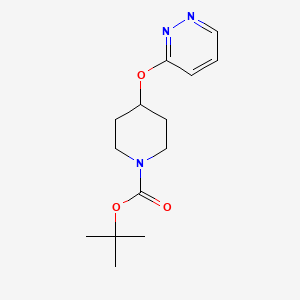

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyridazine ring linked via an ether oxygen at the 4-position. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and drug discovery. Its structure enables interactions with biological targets such as enzymes or receptors through hydrogen bonding and π-π stacking, particularly in kinase inhibition or central nervous system (CNS) therapeutics.

Properties

IUPAC Name |

tert-butyl 4-pyridazin-3-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-6-11(7-10-17)19-12-5-4-8-15-16-12/h4-5,8,11H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAFRELMPPEJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyridazine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Aromatic Heterocycles

- Pyridazine vs. Pyridine/Pyrazine : The target compound’s pyridazine ring (two adjacent nitrogens) is more electron-deficient than pyridine (one nitrogen) or pyrazine (two opposite nitrogens). This enhances its ability to participate in charge-transfer interactions, making it suitable for targeting ATP-binding pockets in kinases .

Functional Groups

- Ether vs. Amino Linkage: The ether bond in the target compound offers greater hydrolytic stability compared to the amino group in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which may protonate under physiological conditions, altering solubility .

Biological Activity

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and a pyridazin-3-yloxy moiety. This unique structure contributes to its solubility in organic solvents and stability under standard conditions, making it suitable for various biological applications.

Molecular Formula: C16H22N2O3

Molar Mass: 290.36 g/mol

The biological activity of this compound can be attributed to its interactions with specific molecular targets, such as enzymes and receptors. The piperidine ring allows for binding to various biological macromolecules, while the pyridazin-3-yloxy group may enhance binding affinity or specificity.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.

- Binding Interactions: The structural components facilitate interactions with proteins or nucleic acids, potentially altering their functions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity: Some studies suggest that derivatives of this compound can inhibit bacterial growth.

- Anti-inflammatory Effects: The compound may reduce inflammation through modulation of cytokine release.

- Neuroprotective Properties: There is potential for protecting neuronal cells from damage in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | C16H22N2O3 | Similar piperidine structure but different substitution pattern |

| Tert-butyl 3-(pyridin-3-yloxy)piperidine-1-carboxylate | C16H22N2O3 | Shares pyridin-3-yloxy moiety enhancing binding properties |

| Pyridinyl-piperidine derivatives | Varies | Contains varying pyridine substitutions affecting biological activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Pharmacological Screening:

A study evaluated the compound's effect on IL-1β release in LPS/ATP-stimulated human macrophages. The results indicated a concentration-dependent inhibition, suggesting its potential as an anti-inflammatory agent . -

Neuroprotective Studies:

Research involving animal models demonstrated that this compound could reduce neuronal cell death under oxidative stress conditions, highlighting its neuroprotective capabilities . -

Antimicrobial Activity:

A comparative analysis showed that derivatives of this compound exhibited significant antibacterial properties against various strains of bacteria, indicating potential therapeutic applications in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.